2-Propenoic acid, 3-(2-bromophenyl)-
Overview
Description
2-Propenoic acid, 3-(2-bromophenyl)-, also known as 2-Bromocinnamic acid or o-Bromocinnamic acid, is an organic compound with the molecular formula C9H7BrO2 and a molecular weight of 227.055 g/mol . This compound is characterized by the presence of a bromine atom attached to the phenyl ring of cinnamic acid, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2-bromophenyl)- typically involves the bromination of cinnamic acid. One common method is the bromination of cinnamic acid using bromine in the presence of a solvent such as acetic acid. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the cinnamic acid, followed by dehydrobromination to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Propenoic acid, 3-(2-bromophenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the double bond in the propenoic acid moiety can yield saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids and other oxidized species.
Reduction Reactions: Products include saturated derivatives of the original compound.
Scientific Research Applications
2-Propenoic acid, 3-(2-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use as an anti-inflammatory and anticancer agent, given its ability to modulate specific biochemical pathways.
Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final products
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(2-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom on the phenyl ring enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenyl)propionic acid: Similar in structure but lacks the double bond in the propenoic acid moiety.
2-Propenoic acid, 3-phenyl-: Similar structure but without the bromine atom, leading to different reactivity and applications.
Uniqueness
2-Propenoic acid, 3-(2-bromophenyl)- is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry, offering distinct advantages over its non-brominated counterparts .
Properties
IUPAC Name |
3-(2-bromophenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHDOOAFLCMRFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295766 | |
Record name | 3-(2-Bromophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-56-1 | |
Record name | 3-(2-Bromophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7499-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Bromophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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